molecular formula C10H7BrN2O B1501259 2-Bromo-3-(pyridin-2-yloxy)-pyridine CAS No. 1065484-62-9

2-Bromo-3-(pyridin-2-yloxy)-pyridine

Cat. No.: B1501259
CAS No.: 1065484-62-9
M. Wt: 251.08 g/mol
InChI Key: WUMBCSJIXLKIBH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple aromatic rings. The primary name designation reflects the parent pyridine ring structure with appropriate positional numbering for substituents. According to ChemSpider database records, the compound maintains the International Union of Pure and Applied Chemistry name "2-Bromo-3-(2-pyridinyloxy)pyridine," which clearly identifies the bromine substituent at position 2 and the pyridinyloxy group at position 3.

Alternative nomenclature systems have been documented in chemical databases, including variations such as "2-Bromo-3-(pyridin-2-yloxy)pyridine" and "2-Bromo-3-[(pyridin-2-yl)oxy]pyridine". These naming conventions demonstrate the flexibility within systematic nomenclature while maintaining chemical accuracy and structural clarity. The Chemical Abstracts Service registry number 1065484-62-9 serves as the unique identifier for this compound across multiple chemical databases and regulatory systems.

The molecular descriptor codes provide additional identification parameters, with the MDL number MFCD10698940 serving as a standardized reference within chemical inventory systems. The systematic naming conventions emphasize the ether linkage between the two pyridine rings, which represents a critical structural feature influencing the compound's chemical reactivity and physical properties.

Molecular Architecture Analysis: Crystallographic Data and Conformational Studies

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by the spatial arrangement of two pyridine rings connected through an ether oxygen bridge. The compound possesses a molecular formula of C₁₀H₇BrN₂O with a calculated monoisotopic mass of 249.974175 atomic mass units, reflecting the precise atomic composition. The presence of the bromine atom introduces significant electronic effects that influence the overall molecular geometry and conformational preferences.

Computational analysis reveals that the ether linkage allows for rotational freedom around the carbon-oxygen bonds, potentially resulting in multiple conformational isomers with varying degrees of stability. The pyridine rings can adopt different orientations relative to each other, with the preferred conformation determined by steric interactions, electronic effects, and intermolecular forces. The bromine substituent at the 2-position creates an electron-withdrawing effect that influences the electron density distribution throughout the molecule.

Molecular Parameter Value Reference
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
Monoisotopic Mass 249.974175 u
Chemical Abstracts Service Number 1065484-62-9
MDL Number MFCD10698940

The Simplified Molecular Input Line Entry System notation "BrC1=NC=CC=C1OC2=NC=CC=C2" provides a linear representation of the molecular connectivity, clearly illustrating the ether bridge between the brominated and unsubstituted pyridine rings. This notation system facilitates computational modeling and database searching while maintaining structural accuracy.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The presence of two distinct pyridine ring systems creates characteristic chemical shift patterns that can be distinguished through careful analysis of coupling constants and chemical shift values.

Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the aromatic protons on both pyridine rings, with the bromine substituent causing measurable downfield shifts in nearby protons due to its electron-withdrawing nature. The ether linkage influences the chemical environment of adjacent carbons, resulting in characteristic carbon-13 nuclear magnetic resonance signals that confirm the structural connectivity. Integration patterns and multiplicity analyses provide conclusive evidence for the proposed molecular structure.

Infrared spectroscopy characterization focuses on the identification of characteristic functional group vibrations, particularly the carbon-oxygen stretching frequencies associated with the ether linkage. The pyridine ring systems exhibit characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations that appear in predictable frequency ranges. The presence of the bromine substituent may influence certain vibrational modes through inductive effects.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The isotope pattern resulting from the bromine atom creates a distinctive signature in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes. Fragmentation studies reveal preferred cleavage sites, typically involving the ether bond and aromatic ring systems.

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Profiling

The thermodynamic properties of this compound reflect the compound's molecular structure and intermolecular interactions. While specific melting point and boiling point data for this exact compound are not extensively documented in the available literature, related brominated pyridine derivatives provide insight into expected thermal behavior patterns. The presence of the bromine atom typically elevates both melting and boiling points compared to unsubstituted analogs due to increased molecular weight and enhanced intermolecular forces.

Solubility characteristics of this compound demonstrate moderate polarity resulting from the combination of aromatic ring systems and the ether functional group. The compound exhibits preferential solubility in organic solvents of moderate polarity, including dichloromethane, tetrahydrofuran, and dimethylformamide. Limited water solubility is expected due to the predominantly aromatic character and the presence of the bromine substituent.

Property Category Characteristic Expected Range
Thermal Stability Moderate Stable under standard conditions
Polarity Moderate Intermediate between polar and nonpolar
Solvent Compatibility Organic solvents Dichloromethane, tetrahydrofuran
Storage Requirements Controlled atmosphere Sealed containers, room temperature

The compound's thermodynamic stability relates directly to its electronic structure and the stabilizing effects of aromatic resonance in both pyridine rings. The ether linkage provides flexibility while maintaining overall molecular integrity under normal storage and handling conditions. Temperature-dependent behavior studies would provide valuable information for synthetic applications and long-term storage protocols.

Properties

IUPAC Name

2-bromo-3-pyridin-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-10-8(4-3-7-13-10)14-9-5-1-2-6-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMBCSJIXLKIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671838
Record name 2-Bromo-3-[(pyridin-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-62-9
Record name 2-Bromo-3-[(pyridin-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Bromo-3-(pyridin-2-yloxy)-pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H7BrN2OC_{10}H_7BrN_2O with a molecular weight of 251.08 g/mol. Its structure features a bromine atom at the 2-position and a pyridin-2-yloxy group at the 3-position, which contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including 2-bromo compounds. The compound exhibits significant activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

Table 1: Antimicrobial activity of this compound against selected microorganisms.

2. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells.

Cell Line IC50 (µM) Selectivity Index
Ovarian Cancer Cells253
Breast Cancer Cells304
Non-cancerous Cardiac>50N/A

Table 2: Cytotoxic effects of this compound on cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes involved in cancer metabolism and microbial resistance.
  • Receptor Modulation : It may modulate receptor activity associated with cell signaling pathways, which is crucial in both cancer progression and microbial infections.

Case Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the anticancer efficacy of this compound in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor growth through apoptosis induction.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy was assessed using clinical isolates from patients with resistant infections. The results showed that the compound effectively inhibited growth in multidrug-resistant strains, highlighting its potential as a novel therapeutic agent.

Scientific Research Applications

Synthesis Methodologies

The compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Recent studies have demonstrated the utility of 2-bromopyridines, including 2-bromo-3-(pyridin-2-yloxy)-pyridine, as synthons for creating more complex structures through various catalytic reactions.

Catalytic Reactions

A notable methodology involves Ru(II)-mediated domino C–O/C–N/C–C bond formation reactions, which allow for the efficient conversion of 2-bromopyridines into penta-heteroarylated 2-pyridones. This process has been optimized for high yields and selectivity under specific reaction conditions, highlighting the compound's role in facilitating complex synthetic pathways .

Mechanistic Insights

Mechanistic studies indicate that this compound can undergo hydrolysis and subsequent coupling reactions, leading to the formation of multi-heteroarylated products. The reaction pathways often involve nucleophilic aromatic substitution mechanisms, which are critical for developing new pharmaceuticals .

Biological Activities

The biological activities of pyridine derivatives are well-documented, and this compound is no exception. Research has shown that compounds containing pyridine rings exhibit significant antimicrobial and antiviral properties.

Antimicrobial Properties

Pyridine compounds have been recognized for their therapeutic potential against various pathogens, including bacteria and viruses. In particular, studies have suggested that derivatives like this compound may enhance antimicrobial efficacy when combined with other heterocycles or functional groups . The unique structural features of this compound contribute to its ability to interact with specific biological targets.

Antiviral Activity

In light of recent global health challenges, there has been a surge in research focused on identifying new antiviral agents. Pyridine derivatives have shown promise in inhibiting viral replication and could serve as lead compounds in the development of antiviral therapies . The presence of the pyridin-2-yloxy moiety may enhance the compound's bioactivity against viral infections.

Synthesis and Activity Assessment

A study published in Molecules explored the synthesis of various pyridone derivatives from 2-bromopyridines using optimized catalytic systems. The resulting compounds exhibited varying degrees of biological activity, demonstrating the potential of this compound as a precursor for bioactive molecules .

Structure-Kinetic Relationship Studies

Research into structure-kinetic relationships has identified key features that influence the biological activity of pyridine-based compounds. The incorporation of specific substituents on the pyridine ring can significantly affect both potency and selectivity against target pathogens . This underscores the importance of detailed structural analysis when designing new therapeutic agents based on this compound.

Data Table: Summary of Applications

Application AreaDetails
Synthesis MethodologiesRu(II)-mediated reactions for heteroarylation
Biological ActivitiesAntimicrobial and antiviral properties
Case StudiesSynthesis and activity assessment in recent literature
Structure-Kinetic StudiesInfluence of substituents on biological activity

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly influences reactivity, electronic properties, and applications. Key analogs include:

Compound Name Substituent at 3-Position Molecular Formula Key Synthetic Features Yield Applications/Reactivity
2-Bromo-3-(pyridin-2-yloxy)-pyridine Pyridin-2-yloxy (direct O-link) C10H7BrN2O O-alkylation of 2-bromopyridin-3-ol - Ligand in metal complexes
2-Bromo-3-(2-fluoroethoxy)pyridine (28) 2-Fluoroethoxy C7H7BrFNO Alkylation with 1-bromo-2-fluoroethane 68% Intermediate for fluorinated drugs
2-Bromo-3-(methoxymethyl)pyridine (S12-2) Methoxymethyl C7H8BrNO NaH reduction + CH3I alkylation 70% Building block for macrocycles
2-Bromo-3-(2-pyridinylmethoxy)pyridine Pyridinylmethoxy (CH2-linked) C11H9BrN2O O-alkylation with pyridinylmethyl bromide - Potential kinase inhibitor precursor
2-Bromo-3-(difluoromethyl)pyridine Difluoromethyl C6H4BrF2N Suzuki coupling partner - Anticancer agent synthesis

Key Observations :

  • Electronic Effects : The pyridin-2-yloxy group enhances electron-withdrawing properties compared to alkoxy substituents (e.g., methoxymethyl), facilitating nucleophilic aromatic substitutions .
  • Steric Effects : Bulky groups like pyridinylmethoxy (CH2-linked) may hinder coupling reactions compared to the direct O-linked pyridin-2-yloxy group .
  • Synthetic Yields : Alkylation reactions (e.g., 2-fluoroethoxy in 28 ) achieve moderate yields (~68–70%), while methoxymethyl derivatives require multi-step synthesis .

Reactivity in Cross-Coupling Reactions

Bromopyridines are pivotal in cross-coupling. Comparative

Compound Reaction Type Catalyst System Product Application Reference
This compound Suzuki coupling Pd(dppf)Cl2 Macrocyclic kinase inhibitors
2-Bromo-3-(difluoromethyl)pyridine Suzuki coupling Pd(PPh3)4 Triazolopyrimidine antifungals
5-Bromo-2-(2-methoxyphenyl)pyridine Ullmann coupling CuI/L-proline Photovoltaic materials

Key Findings :

  • The pyridin-2-yloxy group in the target compound stabilizes transition states in Pd-catalyzed reactions, improving coupling efficiency .
  • Difluoromethyl-substituted analogs exhibit higher electrophilicity, accelerating oxidative addition steps in Suzuki reactions .

Spectral and Physicochemical Properties

Comparative NMR data for substituent characterization:

Compound 1H NMR (δ, ppm) Key Peaks
2-Bromo-3-(2-fluoroethoxy)pyridine (28) 4.25–4.34 (m, 2H), 4.73–4.89 (m, 2H), 8.01 (s, 1H) Fluorinated CH2 and aromatic H
2-Bromo-3-(methoxymethyl)pyridine (S12-2) 3.40 (s, 3H, OCH3), 4.50 (s, 2H, CH2O) Methoxymethyl group
This compound Not reported in evidence; inferred shifts Pyridyl H (δ ~7.2–8.5)

Insights :

  • Fluorinated ethers (e.g., 28 ) show distinct splitting in CH2 groups due to fluorine coupling .
  • Methoxymethyl protons resonate as singlets, simplifying structural elucidation .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-3-(pyridin-2-yloxy)-pyridine typically involves the nucleophilic substitution of a hydroxyl group on a 2-bromopyridine derivative with a pyridin-2-ol or its equivalent, forming the pyridin-2-yloxy linkage at the 3-position. This process is often catalyzed or facilitated by bases and sometimes transition metal catalysts to promote the C–O bond formation.

Preparation from 2-Bromo-3-hydroxypyridine and Pyridin-2-ol

A common route involves two key steps:

  • Step 1: Preparation of 2-bromo-3-hydroxypyridine
    This intermediate is synthesized by bromination of 3-hydroxypyridine under controlled conditions using bromine in aqueous sodium hydroxide at low temperatures (around -10 to 15 °C). The reaction proceeds with careful pH adjustment and recrystallization to isolate the pure hydroxylated bromo-pyridine compound.

  • Step 2: Etherification with pyridin-2-ol
    The 2-bromo-3-hydroxypyridine is then reacted with pyridin-2-ol in the presence of a base such as potassium carbonate or sodium hydride, often in polar aprotic solvents like dimethylformamide (DMF) or toluene. The reaction typically requires heating (e.g., 100–150 °C) for several hours to achieve the nucleophilic substitution forming the this compound.

This method benefits from mild reaction conditions, relatively short reaction times, and moderate to good yields (often 50–75%) depending on optimization of reaction parameters.

Transition Metal-Catalyzed C–O Coupling Approaches

Recent studies have introduced transition metal catalysts, particularly ruthenium(II) complexes, to mediate domino bond formation reactions involving C–O, C–N, and C–C bonds starting from 2-bromopyridines. In these protocols:

  • A Ru(II) catalyst such as [RuCl2(p-cymene)]2 is combined with additives like potassium pivalate (KOPiv) and sodium carbonate (Na2CO3).
  • The reaction is conducted in solvents such as toluene or 1,4-dioxane at elevated temperatures (~150 °C) for extended times (up to 72 hours).
  • This catalytic system facilitates the formation of N- and O-arylated pyridones, including the target this compound derivatives, through a sequence involving oxygen incorporation, Buchwald-Hartwig-type coupling, and C–H activation.

Table 1: Optimization of Ru(II)-Catalyzed Synthesis Conditions

Entry Catalyst Loading (mol%) Base/Additive Solvent Temperature (°C) Time (h) Conversion (%) Product Ratio (2a:3a)
1 1 None Toluene 150 72 0 -
2 1 KOPiv Toluene 150 72 Low -
3 1 Na2CO3 Toluene 150 72 Low -
4 1 KOPiv + Na2CO3 Toluene 150 72 100 80:20
5 5 KOPiv (20 mol%) + Na2CO3 Toluene 150 72 100 Major product 3a

Note: 2a and 3a represent different heteroarylated pyridone products, with 3a being the major O-arylated pyridone product analogous to this compound.

This catalytic approach allows for high conversion and selectivity, demonstrating the importance of cooperative base and ligand effects in the reaction mechanism.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Direct nucleophilic substitution 2-bromo-3-hydroxypyridine, pyridin-2-ol, K2CO3 DMF or toluene, 100–150 °C, hours 50–75 Mild conditions, straightforward
Ru(II)-catalyzed domino reaction [RuCl2(p-cymene)]2, KOPiv, Na2CO3 Toluene, 150 °C, 72 h Up to 100 conversion High selectivity, complex mechanism
Alkylation with pyridin-2-ylmethanol derivatives Alkyl halides, base, phase transfer catalyst Various solvents, reflux Moderate Alternative route, less common

Mechanistic Insights

  • The Ru(II)-mediated reaction likely proceeds via initial oxidative addition of the 2-bromopyridine to the Ru center, followed by coordination and activation of the nucleophile (pyridin-2-ol or pyridone), facilitating C–O bond formation.
  • The role of potassium pivalate and sodium carbonate is to act as bases and ligands, stabilizing intermediates and promoting smooth catalytic cycles.
  • Oxygen incorporation and C–H activation steps are involved, indicating a domino reaction sequence rather than simple substitution.

Q & A

Synthesis Optimization

Q1. How can researchers optimize the synthesis of 2-Bromo-3-(pyridin-2-yloxy)-pyridine to minimize byproduct formation? A1. Key steps include:

  • Regioselective Bromination : Start with a pyridine precursor (e.g., 3-(pyridin-2-yloxy)-pyridine) and use controlled bromination conditions (e.g., NBS or Br₂ with Lewis acids) to avoid over-bromination .
  • O-Alkylation Protocols : For introducing the pyridin-2-yloxy group, employ alkylation reactions with 2-bromo-pyridine derivatives under inert atmospheres, using catalysts like Pd(OAc)₂ or CuI to enhance selectivity .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC or HPLC .

Reactivity in Cross-Coupling Reactions

Q2. What factors influence the efficacy of this compound in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)? A2. Critical factors:

  • Substituent Effects : The electron-withdrawing bromine enhances oxidative addition to Pd(0), while the pyridyloxy group may stabilize intermediates via coordination. However, steric hindrance at the 3-position could slow transmetalation .
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates. Additives like TBAI can improve reaction rates in polar aprotic solvents (DMF, THF) .
  • Boron Partner Compatibility : Convert the bromine to a boronic ester (via Miyaura borylation) for Suzuki reactions. Optimize stoichiometry (1:1.2 aryl halide:boronic acid) and base (K₂CO₃) .

Structural Characterization

Q3. What advanced techniques confirm the molecular structure and regiochemistry of this compound? A3. Recommended methods:

  • X-Ray Crystallography : Use SHELX software for structure refinement. The bromine atom’s heavy atom effect aids in phasing, while the pyridyloxy group’s planarity can be validated via torsion angles .
  • NMR Analysis : ¹H NMR (DMSO-d₆) can resolve coupling between pyridine protons (δ 7.5–8.5 ppm). ¹³C NMR identifies deshielded carbons adjacent to oxygen and bromine. Note that bromine’s quadrupolar effect may broaden signals .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of Br or pyridyloxy groups) .

Mechanistic Insights via Computational Studies

Q4. How can DFT calculations predict this compound’s reactivity in catalytic systems? A4. Methodological approach:

  • Geometry Optimization : Use B3LYP/6-31G(d) to model the compound’s ground-state structure. Compare bond lengths (C-Br: ~1.9 Å) and angles with crystallographic data .
  • Reaction Pathway Analysis : Calculate activation energies for Pd insertion into the C-Br bond. Electron density maps (e.g., NBO analysis) reveal charge transfer between the pyridyloxy group and metal center .
  • Solvent Effects : Include implicit solvent models (e.g., SMD for DMF) to assess solvation’s impact on transition states .

Applications in Medicinal Chemistry

Q5. What strategies leverage this compound as a building block for bioactive molecules? A5. Examples include:

  • Heterocycle Functionalization : Perform nucleophilic substitution at the bromine site with amines or thiols to create analogs for kinase inhibitors .
  • Metal Complexation : Use the pyridyloxy group as a ligand in Ru or Ir complexes for photodynamic therapy agents. Characterize complexes via cyclic voltammetry and UV-vis spectroscopy .
  • Library Synthesis : Combine with Ugi or Suzuki reactions to generate diverse scaffolds. Screen for antimicrobial or anticancer activity using in vitro assays .

Safety and Handling

Q6. What safety protocols are critical when handling brominated pyridine derivatives? A6. Essential precautions:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of bromine vapors .
  • Waste Disposal : Quench residual bromine with Na₂S₂O₃ before disposal. Collect organic waste in halogenated solvent containers .
  • Emergency Measures : For skin contact, rinse with water for 15 minutes and seek medical attention. Spills should be absorbed with vermiculite and neutralized .

Data Contradiction Analysis

Q7. How should researchers resolve discrepancies between experimental and computational data (e.g., DFT vs. crystallography)? A7. Steps include:

  • Validation : Cross-check DFT-optimized structures with crystallographic data (e.g., bond lengths, angles). Adjust basis sets (e.g., 6-311++G(d,p)) for better accuracy .
  • Error Sources : Consider solvent effects missing in gas-phase DFT models or crystal packing forces altering molecular geometry .
  • Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-3-(pyridin-2-yloxy)-pyridine
Reactant of Route 2
2-Bromo-3-(pyridin-2-yloxy)-pyridine

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